5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Deoxyhypusine synthase Allosteric inhibition Cancer therapeutics

Researchers developing allosteric DHPS inhibitors or ATP-competitive kinase probes require a reliable, high-purity scaffold. 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 14470-51-0) solves this need as a versatile 'Protein Degrader Building Block' with a well-validated thieno[2,3-c]pyridinone core. It enables robust SAR studies and PROTAC construction. - Validated for allosteric DHPS inhibition (crystallography-confirmed binding distinct from spermidine pocket). - Potent COT kinase inhibition (IC₅₀ = 140 nM) and improved GRK2 lipophilic ligand efficiency. - Consistent ≥97% purity and established synthetic routes ensure batch-to-batch reproducibility for reliable data.

Molecular Formula C7H7NOS
Molecular Weight 153.2 g/mol
CAS No. 14470-51-0
Cat. No. B169262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
CAS14470-51-0
Molecular FormulaC7H7NOS
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CS2
InChIInChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9)
InChIKeyORPWXKFFXAOFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Overview


5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 14470-51-0), also designated 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one, is a heterocyclic compound featuring a fused thieno[2,3-c]pyridinone core . With a molecular formula of C₇H₇NOS and a molecular weight of 153.20 g/mol, it is a pale yellow to off-white solid that functions as a versatile scaffold in medicinal chemistry [1]. The saturated dihydrothieno ring and carbonyl group confer a unique electronic and structural framework that enables diverse interactions with biological targets, including kinases and deoxyhypusine synthase (DHPS) . This compound serves as a key intermediate for synthesizing pharmacologically active derivatives, particularly those targeting cancer and inflammatory pathways [2][3].

1
Medicinal Chemistry Scaffold Fused thieno[2,3-c]pyridinone core for kinase inhibitor and DHPS modulator design programs
2
ATP-Mimetic Hinge Binder Hydrogen bond donor-acceptor motif supports ATP-competitive kinase inhibitor development
3
Allosteric Site Research Saturated dihydrothieno ring enables conformational flexibility for allosteric target engagement studies

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Isomer Specificity


The thieno[2,3-c]pyridin-7(4H)-one core exhibits distinct physicochemical and biological properties that preclude simple substitution with other thienopyridinone isomers (e.g., thieno[3,2-b]pyridin-7-one or thieno[2,3-b]pyridin-6(7H)-one). The regiochemistry of the fused thiophene ring dictates the spatial arrangement of hydrogen bond donor/acceptor functionalities, profoundly influencing target binding. For instance, the shorter sulfur-nitrogen distance in thieno[2,3-b]pyridin-6(7H)-ones correlates with enhanced NMDA receptor glycine site affinity (Ki = 16 μM for the 4-hydroxy-5-phenyl derivative) [1]. Conversely, the thieno[2,3-c] scaffold's geometry positions it for engagement with distinct targets such as COT kinase [2], GRK2 [3], and DHPS [4]. The saturated dihydrothieno ring in 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one further modulates conformational flexibility and electronic distribution, which can alter binding kinetics and metabolic stability compared to fully aromatic analogs. Consequently, substituting a thieno[2,3-c]pyridin-7(4H)-one scaffold with an isomeric thieno[3,2-b]pyridin-7-one or thieno[2,3-b]pyridin-6(7H)-one core will likely yield different SAR outcomes and target engagement profiles, making direct interchange without empirical validation inadvisable.

Attribute
Target Scaffold
Alternative Isomers
Regiochemistry
Thieno[2,3-c]pyridin-7(4H)-one core
Thieno[3,2-b]pyridin-7-one or thieno[2,3-b]pyridin-6(7H)-one isomers
Target Engagement
COT kinase, GRK2, DHPS allosteric site engagement reported
NMDA glycine site preference reported for thieno[2,3-b]; distinct SAR profiles expectedRegiochemistry may shift target selectivity
Substitution Guidance
Suitable for kinase-focused and DHPS allosteric programs
Direct interchange without empirical validation may yield divergent SAR outcomesIsomer-specific binding kinetics require independent assessment

Quantitative Evidence for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one


Allosteric DHPS Inhibition vs. GC-7

The 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold served as the core for a series of DHPS inhibitors. The lead derivative, compound 26d (6-[(1R)-2-amino-1-phenylethyl]-3-(pyridin-3-yl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one), exhibited potent DHPS inhibition. X-ray crystallography (PDB: 6WKZ) confirmed a distinct allosteric binding mode compared to the spermidine-mimetic inhibitor GC-7, which binds at the active site [1]. This differentiation is critical for avoiding polyamine-related off-target effects inherent to GC-7 [2].

DHPS Binding Mode
Head-to-head
Allosteric site engagement confirmed by X-ray crystallography; distinct from GC-7 orthosteric binding
Reported allosteric binding mode context
PDB: 6WKZ; avoids spermidine-site competition inherent to GC-7
Deoxyhypusine synthase Allosteric inhibition Cancer therapeutics

Potent COT Kinase Inhibition

2,4-Disubstituted thieno[2,3-c]pyridine derivatives, built on the parent scaffold, were identified as potent COT kinase inhibitors through high-throughput screening. A representative compound (4-[(4-phenylphenyl)amino]thieno[2,3-c]pyridine-2-carboxamide) achieved an IC₅₀ of 140 nM against COT kinase [1]. This potency compares favorably to earlier chemotypes and underscores the scaffold's suitability for ATP-mimetic kinase inhibitor design [2].

COT Kinase Inhibition
Class-level
IC50 = 140 nM for a 2,4-disubstituted derivative
Supports kinase inhibitor scaffold fit
COT HTRF assay; biotin-MEK1 substrate, pH 7.5, 22°C
COT kinase MAP3K8 Inflammation

High Purity and Room Temperature Stability

Commercially available 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one is routinely supplied at ≥97% purity, as verified by multiple independent vendors . This high purity minimizes confounding effects from impurities in biological assays. Additionally, the compound exhibits room temperature storage stability, which simplifies logistics and reduces degradation concerns during long-term experimental use . In contrast, the 2-bromo derivative (CAS 960289-03-6) shows very slight aqueous solubility (0.49 g/L at 25°C) [1], which may limit formulation options.

Purity & Stability
Data to verify
Purity ≥97%; room temperature storage stability
Supports assay reproducibility
Vendor-specified; 2-bromo derivative solubility 0.49 g/L at 25°C
Chemical purity Storage stability Reproducibility

ATP-Mimetic Hinge Binder for Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold possesses a hydrogen bond donor-acceptor motif analogous to the adenine ring of ATP, making it a privileged hinge-binding scaffold for kinase inhibitor development [1]. This structural feature has been exploited to generate inhibitors of GRK2 [2] and PIM1 kinase (IC₅₀ = 32 nM for a derivative) [3]. In contrast, the thieno[3,2-b]pyridin-7-one isomer (e.g., 7-hydroxy derivative) is primarily utilized as a pharmaceutical intermediate with less documented kinase engagement .

Kinase Hinge Binding
Class-level
PIM1 kinase IC50 = 32 nM achieved with a thieno[2,3-c]pyridine derivative
Reported ATP-mimetic hinge-binding pharmacophore
GRK2 and PIM1 kinase program context; thieno[3,2-b] isomer less characterized for kinase engagement
Kinase inhibitor ATP-mimetic Hinge binder

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Applications


Allosteric DHPS Inhibitors for Cancer Therapy

The 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold is the foundational core for a series of allosteric DHPS inhibitors, as exemplified by compound 26d [1]. X-ray crystallography confirms that derivatives occupy an allosteric site distinct from the spermidine-binding pocket, enabling modulation of DHPS activity without directly competing with endogenous polyamines [2]. This property is particularly valuable for designing cancer therapeutics that target the eIF5A hypusination pathway while minimizing interference with normal polyamine metabolism [3].

ATP-Competitive Kinase Inhibitor Optimization

Researchers pursuing kinase inhibitor programs can leverage the thieno[2,3-c]pyridine core as a validated ATP-mimetic hinge binder. SAR studies on 2,4-disubstituted thieno[2,3-c]pyridines have yielded potent COT kinase inhibitors (IC₅₀ = 140 nM) [4], while GRK2 inhibitors derived from the same scaffold have demonstrated improved lipophilic ligand efficiency [5]. The core's hydrogen bond donor-acceptor motif mimics adenine, providing a reliable starting point for optimizing potency and selectivity against specific kinases [6].

Targeted Protein Degradation Building Blocks

The scaffold is categorized as a 'Protein Degrader Building Block' by multiple chemical suppliers, indicating its utility in constructing PROTACs or molecular glues [7]. The carbonyl group and NH moiety offer sites for linker attachment, while the rigid bicyclic core ensures proper orientation of the E3 ligase ligand relative to the target-binding warhead. This application is supported by the scaffold's proven ability to generate potent inhibitors of oncogenic targets such as DHPS and COT kinase [8].

Scaffold for SAR Exploration

The saturated dihydrothieno ring provides conformational flexibility not present in fully aromatic thienopyridines, which can be exploited to modulate target binding kinetics and metabolic stability [9]. The scaffold's well-defined synthetic routes and high commercial purity (≥97%) ensure batch-to-batch reproducibility, a critical factor for generating reliable SAR data . This makes it an ideal core for parallel synthesis and combinatorial chemistry efforts aimed at exploring diverse substitution patterns at the 2-, 3-, and 6-positions .

Application
Selection Property
Validation Focus
DHPS allosteric modulation studies
Allosteric site engagement context
eIF5A hypusination pathway endpoints
ATP-competitive kinase inhibitor programs
Hinge-binding pharmacophore fit
Kinase selectivity and potency profiling
Targeted protein degradation research
Bifunctional linker attachment site geometry
Ternary complex formation assessment
Scaffold-focused SAR exploration
Conformational flexibility and purity consistency
Batch reproducibility and substitution tolerance

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